(E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine
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Overview
Description
The compound is a pyridazine derivative with a furan and a piperazine ring attached. Pyridazine is a six-membered ring with two nitrogen atoms opposite each other. Furan is a five-membered ring with an oxygen atom, and piperazine is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The compound likely has a planar pyridazine ring, with the furan and piperazine rings extending out from it. The exact 3D structure would depend on the specific stereochemistry at the attachment points .Chemical Reactions Analysis
Again, without specific information, it’s hard to say. But pyridazine rings can undergo reactions at the nitrogen atoms, such as alkylation. Furan rings can undergo electrophilic aromatic substitution reactions, and piperazine rings can undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors like solubility, melting point, and boiling point can be influenced by the presence and position of functional groups .Scientific Research Applications
Biological and Pharmaceutical Significance
Furan Derivatives : Compounds featuring the furan moiety are prominent in drug design due to their structural role in bioactive molecules. The importance of furan-2-yl and related substituents in medicinal chemistry is well-documented, particularly in the context of purine and pyrimidine nucleobases, nucleosides, and their analogues. These compounds demonstrate a wide array of biological activities, including antiviral, antitumor, and antimycobacterial effects, highlighting the furan ring's potential in contributing to therapeutic efficacy (Ostrowski, 2022).
Piperazine and Pyridazine Moieties : Piperazine derivatives are well-recognized for their therapeutic applications across a range of conditions, including depression, psychosis, anxiety, and more. Their pharmacological actions often involve serotonin receptor modulation, showcasing the versatility of piperazine as a pharmacophore (Caccia, 2007). Pyridazine derivatives, on the other hand, exhibit a broad spectrum of biological activities, such as antitumor, antibacterial, and analgesic effects, underscoring their significance in the development of new therapeutic agents (Wojcicka and Nowicka-Zuchowska, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(furan-2-yl)-6-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-28(26,16-10-17-5-2-1-3-6-17)24-13-11-23(12-14-24)20-9-8-18(21-22-20)19-7-4-15-27-19/h1-10,15-16H,11-14H2/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTKWGPZWNEBCH-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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